Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 78316-09-3
VCID: VC2347801
InChI: InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)10-4-11-7/h2-4H,1H3,(H,9,10,11)
SMILES: COC(=O)C1=C2C(=NC=C1)N=CN2
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

CAS No.: 78316-09-3

Cat. No.: VC2347801

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate - 78316-09-3

Specification

CAS No. 78316-09-3
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate
Standard InChI InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)10-4-11-7/h2-4H,1H3,(H,9,10,11)
Standard InChI Key IEVPXSBGABKEOL-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=NC=C1)N=CN2
Canonical SMILES COC(=O)C1=C2C(=NC=C1)N=CN2

Introduction

PropertyValue
IUPAC NameMethyl 1H-imidazo[4,5-b]pyridine-7-carboxylate
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.16 g/mol
CAS Number78316-09-3
InChI KeyIEVPXSBGABKEOL-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=C2C(=NC=C1)N=CN2

The compound's structure contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the NH group of the imidazole ring can function as a hydrogen bond donor. These characteristics contribute to its interaction with various biological targets and its potential pharmaceutical applications.

Synthesis Methods

Synthetic Routes

Chemical Reactivity

Types of Reactions

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate undergoes several types of chemical reactions that can be utilized for further functionalization and the creation of derivatives with enhanced properties. These reactions include:

  • Oxidation reactions: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form various oxidized derivatives.

  • Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can modify either the imidazole ring or the pyridine moiety.

  • Substitution reactions: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction of various functional groups.

Reaction Mechanisms

The reactivity of this compound is largely determined by the electronic properties of the fused heterocyclic system. The imidazole ring typically exhibits higher electron density compared to the pyridine ring, influencing the regioselectivity of various reactions. Electrophilic substitution reactions preferentially occur at positions with higher electron density, while nucleophilic substitutions target electron-deficient sites within the molecule.

Functional Group Modifications

The methyl carboxylate group at the 7-position provides opportunities for further functionalization through ester hydrolysis, transesterification, or conversion to other functional groups such as amides or reduction to alcohols. These modifications can significantly alter the compound's physical properties and biological activities, allowing for the development of tailored derivatives for specific applications.

Biological Activities

Kinase Inhibition Properties

One of the most significant biological activities of Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate and its derivatives is their ability to inhibit specific kinases involved in cancer cell proliferation. Particularly noteworthy is the inhibition of Aurora kinases, which play crucial roles in cell division and have been implicated in various cancers.

Aurora Kinase Inhibition

Studies have demonstrated that this compound can inhibit both Aurora-A and Aurora-B kinases, with IC₅₀ values as low as 0.087 μM for Aurora-A in HeLa cervical cancer cells. The mechanism involves inhibition of the autophosphorylation of these kinases, leading to reduced cancer cell proliferation. Table 2 summarizes some key findings regarding the kinase inhibition properties:

Target KinaseIC₅₀ (μM)Cell Line
Aurora-A0.087HeLa
Aurora-B0.223HeLa
GSK-30.01-0.012Various Cell Lines

This inhibitory activity makes the compound a promising candidate for further development in anticancer drug research.

Antimicrobial Activity

Recent research has also highlighted the antimicrobial properties of derivatives based on the Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate scaffold. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, with particularly notable effects against Bacillus cereus. The antimicrobial activity likely involves interaction with specific bacterial enzymes through molecular docking interactions.

Structure-Activity Relationships

Structure-activity relationship studies have revealed that modifications at specific positions of the imidazo[4,5-B]pyridine scaffold can significantly influence biological activity. For instance:

  • Halogenation (particularly 7-bromo substitution) enhances Aurora kinase inhibition

  • Introduction of arylpiperazine groups at the 2-position significantly improves kinase inhibitory activity

  • Addition of bulky groups, such as triphenylmethyl, may reduce activity due to steric hindrance effects

These structure-activity relationships provide valuable guidance for the rational design of more potent and selective derivatives.

Research Applications

Drug Development

The versatile scaffold of Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate makes it an attractive starting point for drug development efforts. Its ability to act as a bioisostere for purines, which are essential components in many biological processes, enables the creation of compounds that can interact with various biological targets while potentially exhibiting improved pharmacokinetic properties.

Cancer Research

The compound's demonstrated ability to inhibit Aurora kinases positions it as a valuable tool in cancer research. Studies in human colon carcinoma cell lines (SW620 and HCT116) have shown growth inhibition with GI₅₀ values as low as 0.15 μM, highlighting the potential of this scaffold in developing new anticancer agents.

Antimicrobial Development

With the growing concern of antimicrobial resistance globally, the antimicrobial properties exhibited by derivatives of this compound offer promising avenues for the development of new antibiotics. The activity against both Gram-positive and Gram-negative bacteria suggests a potentially broad spectrum of action, though further optimization is needed to enhance efficacy against resistant strains.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR at 400 MHz, is a critical technique for confirming the structure of Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate and its derivatives. NMR analysis provides essential information about regiochemistry and substituent positions, allowing researchers to confirm the success of synthetic pathways and structural modifications.

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LCMS) is commonly employed to monitor reaction progress during synthesis. The characteristic mass peaks, such as [M+1]⁺ signals, provide validation of molecular weight and can help track the formation of intermediates and products during synthetic procedures.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) plays a dual role in work with this compound. Preparative HPLC is essential for isolating the carboxylate form after synthetic procedures, while analytical HPLC is used to assess purity and monitor reaction progress. Silica gel chromatography with gradient elution systems (typically 0-5% methanol/dichloromethane) is also commonly employed for purification.

Structural Comparison with Related Compounds

Similar Heterocyclic Compounds

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate belongs to a family of related heterocyclic compounds with similar structural features but distinct properties. Table 3 presents a comparison with several related compounds:

CompoundStructural DifferenceNotable Properties
Imidazo[4,5-C]pyridineDifferent fusion orientationSimilar biological activities
Imidazo[1,5-A]pyridineDifferent fusion patternUsed in various pharmaceutical applications
Imidazo[1,2-A]pyridineDifferent fusion patternUsed in drugs like zolimidine
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acidCarboxylic acid instead of methyl esterRelated precursor compound

These structural relatives share the core imidazopyridine scaffold but differ in the specific arrangement of rings or functional groups, leading to variations in biological activity and chemical properties .

Structural Features Impacting Activity

The unique structural configuration of Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate enables it to interact with a wide range of biological targets. Specific features that contribute to its biological activity include:

  • The planar fused ring system, which facilitates binding to specific protein pockets

  • Strategic positioning of nitrogen atoms that can form hydrogen bonds with target proteins

  • The methyl carboxylate group, which provides opportunities for additional interactions and further modifications

These structural characteristics collectively determine the compound's biological profile and pharmaceutical potential.

Optimization Strategies for Enhanced Properties

Solubility Enhancement

One of the challenges in developing pharmaceutically viable derivatives of this compound involves optimizing solubility profiles. Research has shown that introducing hydrophilic groups, such as morpholinoethylamino or trifluoroethylamino substituents, at the 2-position can enhance aqueous solubility. These modifications create more favorable pharmacokinetic profiles while maintaining the core biological activities.

Selectivity Optimization

Enhancing selectivity for specific targets remains a key focus in research on this compound. Studies have employed computational approaches to predict the impact of structural modifications on target selectivity. For kinase inhibition applications, employing isoform-specific ATP-binding site mutants in assays helps assess selectivity profiles. Comprehensive screening against panels of >50 kinases can identify potential off-target effects early in the development process.

Synthetic Yield Improvements

Contradictions in oxidation efficiency during synthesis have been addressed through systematic optimization approaches, including:

  • Varying stoichiometry (e.g., using KMnO₄ in 10-fold excess)

  • Testing alternative oxidants like RuO₄

  • Parallel monitoring via LCMS at intermediate timepoints to identify degradation pathways

These optimization strategies help maximize synthetic yields while minimizing unwanted side reactions and byproducts.

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